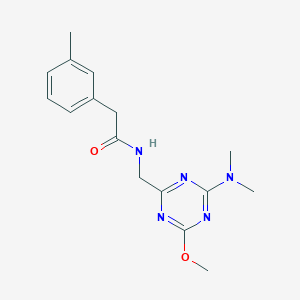

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-11-6-5-7-12(8-11)9-14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACAERFEECYULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable acetamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reaction monitoring can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The triazine ring’s substituents significantly influence solubility, stability, and biological activity. Below is a comparative analysis with key analogs:

Key Observations :

- Chlorophenyl vs.

- Dimethylamino vs. Ethylamino/Chloro: The dimethylamino group (target compound) improves electron-donating capacity compared to chloro () or ethylamino substituents, affecting reactivity in nucleophilic substitutions.

- Methoxy vs. Methyl : Methoxy groups (target compound, ) enhance metabolic stability over methyl groups due to reduced oxidative susceptibility.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, biological applications, and research findings.

Chemical Structure and Synthesis

The compound features a triazine ring that is substituted with dimethylamino and methoxy groups, along with a tolyl acetamide moiety. The synthesis typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with an appropriate acetamide derivative under controlled conditions. The reaction parameters such as temperature, pressure, and the use of catalysts are crucial for optimizing yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity.

- Receptor Interaction : It engages with cellular receptors, thereby modulating signaling pathways.

- DNA/RNA Interaction : The compound may intercalate with nucleic acids, influencing transcription and translation processes.

Biological Applications

This compound has potential applications in various fields:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Functions as a probe or reagent in biochemical assays.

- Medicine : Shows promise in drug development for therapeutic applications.

- Industry : Utilized in the production of specialty chemicals and materials .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

Case Studies

A notable case study involved the assessment of structural analogs of this compound for their analgesic properties. The study found that certain analogs activated μ-opioid receptors effectively, suggesting potential applications in pain management .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial; Analgesic | Enzyme inhibition; Receptor interaction |

| Similar Triazine Derivative | Antibacterial | DNA/RNA intercalation; Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis involves multi-step reactions, starting with triazine ring formation followed by substitution and coupling steps. A common approach uses dicyandiamide as a precursor for the triazine core, with subsequent alkylation and amidation reactions to introduce the m-tolylacetamide moiety . Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions . Key parameters to optimize include:

- Temperature : Maintain 60–80°C during triazine alkylation to balance reactivity and decomposition risks.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of intermediates.

- Catalysts : Add triethylamine or DMAP to accelerate amide bond formation .

Monitor progress via TLC (hexane:ethyl acetate, 3:1) and confirm completion with LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include the dimethylamino group (δ ~3.0 ppm, singlet) and methoxy protons (δ ~3.8 ppm) . The m-tolyl aromatic protons typically appear as a multiplet between δ 7.1–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₈H₂₄N₆O₂: 380.19 g/mol) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column and methanol/water gradient .

If NMR data conflicts with expected structure (e.g., missing methoxy signals), re-examine reaction conditions for incomplete substitution or hydrolysis .

Advanced Research Questions

Q. How does the triazine core influence the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : The triazine ring acts as a hydrogen-bond acceptor, targeting enzymes like kinases or hydrolases. For example, the dimethylamino group enhances electrostatic interactions with catalytic lysine residues, while the methoxy group modulates steric accessibility . To validate:

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 kinase).

- Kinetic Assays : Measure IC₅₀ values under varied pH and ionic strength to probe binding dependencies .

Contradictions in inhibition data may arise from off-target effects; employ competitive binding assays with fluorescent probes (e.g., ANS displacement) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often stem from solvation effects or conformational flexibility. Address them via:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers or tautomers .

- Metadynamics : Identify hidden conformational states that evade crystallography .

If bioactivity is lower than predicted, check for metabolic instability using liver microsome assays .

Q. How can structural modifications improve selectivity while retaining potency?

- Methodological Answer : Focus on:

- Triazine Substituents : Replace methoxy with ethoxy to reduce steric hindrance while maintaining electron-donating effects .

- Acetamide Branch : Introduce halogens (e.g., Cl at the m-tolyl para position) to enhance hydrophobic interactions .

Validate via SAR studies: Synthesize analogs (e.g., 2-(p-fluorophenyl)acetamide) and compare IC₅₀ values in dose-response assays . Use QSAR models to prioritize candidates .

Q. What experimental controls are critical when assessing this compound’s stability under biological conditions?

- Methodological Answer : Include:

- pH Stability : Incubate in buffers (pH 2–9) for 24h and quantify degradation via HPLC .

- Thermal Stress : Heat to 40°C in serum-containing media to simulate physiological conditions .

- Light Exposure : Test photodegradation under UV-Vis light (300–800 nm) .

For contradictory stability data (e.g., rapid degradation in serum but not buffer), suspect protein binding or enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.